molecular formula C32H27NO2 B13761672 N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine CAS No. 58186-51-9

N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine

Cat. No.: B13761672
CAS No.: 58186-51-9
M. Wt: 457.6 g/mol
InChI Key: ZRJAEUHDMOOYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine is a complex organic compound with a unique spirobi[chromene] structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-2-hydroxybenzaldehyde with N,N-bis(phenylmethyl)amine under acidic conditions to form the spirobi[chromene] core. This is followed by various purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirobi[chromene] derivatives.

Scientific Research Applications

3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirobi[chromene] core plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Spirobi[chromene]-7-amine: Lacks the methyl and phenylmethyl groups, resulting in different chemical properties.

    3’-Methyl-2,2’-spirobi[chromene]-7-amine: Similar structure but without the N,N-bis(phenylmethyl) substitution.

    N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine: Similar structure but without the methyl group.

Uniqueness

3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine is unique due to the presence of both the methyl and N,N-bis(phenylmethyl) groups, which confer distinct chemical and biological properties

Properties

CAS No.

58186-51-9

Molecular Formula

C32H27NO2

Molecular Weight

457.6 g/mol

IUPAC Name

N,N-dibenzyl-3'-methyl-2,2'-spirobi[chromene]-7-amine

InChI

InChI=1S/C32H27NO2/c1-24-20-28-14-8-9-15-30(28)34-32(24)19-18-27-16-17-29(21-31(27)35-32)33(22-25-10-4-2-5-11-25)23-26-12-6-3-7-13-26/h2-21H,22-23H2,1H3

InChI Key

ZRJAEUHDMOOYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.